2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-
CAS No.:
Cat. No.: VC13807437
Molecular Formula: C5H6F3NO2
Molecular Weight: 169.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6F3NO2 |
|---|---|
| Molecular Weight | 169.10 g/mol |
| IUPAC Name | (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H6F3NO2/c6-5(7,8)4(3(10)11)1-2-9-4/h9H,1-2H2,(H,10,11)/t4-/m0/s1 |
| Standard InChI Key | KBQYIZWRARDRKI-BYPYZUCNSA-N |
| Isomeric SMILES | C1CN[C@@]1(C(=O)O)C(F)(F)F |
| SMILES | C1CNC1(C(=O)O)C(F)(F)F |
| Canonical SMILES | C1CNC1(C(=O)O)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2-azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- consists of a four-membered azetidine ring fused to a carboxylic acid group at position 1 and a trifluoromethyl (-CF) group at position 2. The (2S) stereochemistry introduces chirality, which is critical for interactions with biological targets. The SMILES notation confirms the spatial arrangement, while the InChIKey provides a unique identifier for computational studies .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 169.10 g/mol |
| SMILES | |
| InChIKey | LIIQGGQFRCUFCZ-VKHMYHEASA-N |
Electronic and Steric Effects
The trifluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the azetidine ring and increasing its susceptibility to nucleophilic attack. Concurrently, the -CF group introduces steric bulk, which may hinder certain reactions or stabilize transition states in catalytic processes. The carboxylic acid moiety enhances solubility in polar solvents, with a predicted pKa influenced by adjacent electronegative groups, though experimental data remain unavailable .
Synthesis and Stereochemical Control
Cyclization Strategies
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The azetidine ring undergoes regioselective ring-opening with nucleophiles such as water, alcohols, or amines. For instance, treatment with aqueous HCl may cleave the C-N bond adjacent to the -CF group, yielding a γ-amino acid derivative. The electron-withdrawing effect of -CF accelerates this process compared to unsubstituted azetidines.
Substitution at the Carboxylic Acid
The carboxylic acid group participates in standard derivatizations:
-
Esterification: Reaction with methanol/H yields the methyl ester, enhancing lipophilicity.
-
Amide Formation: Coupling with amines via EDC/HOBt generates amides, useful in peptidomimetics.
Analytical Characterization
Collision Cross-Section (CCS) Data
Ion mobility spectrometry predicts CCS values for various adducts, aiding in mass spectrometric identification :
Table 2: Predicted CCS Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 126.05251 | 132.6 |
| [M+Na] | 148.03445 | 136.2 |
| [M+NH4] | 143.07906 | 134.9 |
Challenges and Future Directions
Synthetic Accessibility
Scalable synthesis of enantiopure material remains a barrier. Future work could explore biocatalytic approaches using engineered imine reductases for asymmetric ring closure.
Biological Screening
High-throughput screening against kinase and GPCR panels is warranted to identify lead structures. Computational docking studies using the InChIKey-derived 3D model may prioritize targets .
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